4-Ethynyl-1-methyl-1h-indole
CAS No.: 959918-24-2
Cat. No.: VC2735542
Molecular Formula: C11H9N
Molecular Weight: 155.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959918-24-2 |
|---|---|
| Molecular Formula | C11H9N |
| Molecular Weight | 155.2 g/mol |
| IUPAC Name | 4-ethynyl-1-methylindole |
| Standard InChI | InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3 |
| Standard InChI Key | PNZZOZSXJRWAOF-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C(C=CC=C21)C#C |
| Canonical SMILES | CN1C=CC2=C(C=CC=C21)C#C |
Introduction
Physical and Chemical Properties
4-Ethynyl-1-methyl-1H-indole possesses distinct physical and chemical properties that contribute to its utility in chemical research. Table 1 summarizes these properties.
Table 1: Physical and Chemical Properties of 4-Ethynyl-1-methyl-1H-indole
The compound features an indole ring system with a methyl group attached to the nitrogen atom (position 1) and an ethynyl group at position 4. The ethynyl group (-C≡CH) provides the molecule with an extended π-electron system, which can be important for intermolecular interactions, particularly π-stacking with aromatic residues in proteins, potentially influencing binding affinities and biological activities.
Biological Activities and Applications
Research indicates that derivatives of 4-ethynyl-1-methyl-1H-indole may exhibit anticancer and antimicrobial properties. The ethynyl group enhances π-stacking interactions with aromatic residues in proteins, suggesting that its mechanism involves modulation of cellular pathways related to these activities.
The structural similarity between these compounds and 4-Ethynyl-1-methyl-1H-indole suggests potential anticancer activity that warrants further investigation.
Anti-inflammatory and Antioxidant Properties
Selenium-containing indole derivatives, such as 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole (CMI), have demonstrated significant anti-inflammatory and antioxidant properties. Research has shown that CMI can reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .
These findings suggest that modified indole scaffolds, including potentially 4-Ethynyl-1-methyl-1H-indole, may possess similar therapeutic properties that could be valuable in the treatment of mood disorders and inflammatory conditions.
Synthetic Building Block
The ethynyl group in 4-Ethynyl-1-methyl-1H-indole provides a reactive handle for further functionalization, making it a valuable building block for the synthesis of more complex molecules. Recent developments in multicomponent reactions (MCRs) have expanded the synthetic utility of indole derivatives, enabling the construction of polycyclic molecules with significant biological and pharmaceutical potential .
| Category | Precautions |
|---|---|
| Personal Protection | Wear protective gloves, clothing, and eye/face protection |
| Ventilation | Use only in well-ventilated areas |
| Storage | Store in tightly closed containers in cool, dry, well-ventilated areas away from ignition sources |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | May produce carbon oxides and nitrogen oxides when decomposed |
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the chemical behavior and potential applications of 4-Ethynyl-1-methyl-1H-indole.
Positional Isomers
3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) is a positional isomer with the ethynyl group at position 3 instead of position 4. This compound shares the same molecular formula (C11H9N) and exhibits similar chemical properties . Comparative studies of these isomers could provide valuable insights into the influence of substitution position on biological activity.
Functional Group Variations
Several related compounds with different functional groups at position 4 have been documented:
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1-Methyl-1H-indole-4-carboxylic acid (CAS: 90924-06-4): Contains a carboxylic acid group instead of an ethynyl group .
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1-Methyl-1H-indole-4-carbaldehyde: Contains an aldehyde group and could potentially serve as a precursor for the synthesis of 4-Ethynyl-1-methyl-1H-indole.
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3-Formyl-1-methyl-1H-indole-4-carboxylic acid (CAS: 1019117-17-9): A bifunctional derivative with both formyl and carboxylic acid groups .
Related Heterocycles
4-Ethynyl-1-methyl-1H-pyrazole (CAS: 39806-89-8) represents a different heterocyclic system that shares the ethynyl and N-methyl substituents. While structurally distinct from indoles, comparative studies of these heterocycles could provide insights into the broader applicability of ethynyl-substituted heterocycles in medicinal chemistry .
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